molecular formula C21H24N2O5 B2364353 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-80-9

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2364353
CAS No.: 941978-80-9
M. Wt: 384.432
InChI Key: WYTNKXURTKNVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular weight of 401.47 g/mol and is known for its unique chemical structure, which includes methoxy groups and a piperidinyl moiety.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including its use in drug development.

    Industry: It has applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives. Similar compounds include:

  • N-(4-methoxyphenyl)benzamide
  • N-(3-methoxyphenyl)benzamide
  • N-(2-methoxyphenyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique chemical structure, characterized by the presence of methoxy groups and a piperidinyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of approximately 400.47 g/mol. The structural features include:

  • Two methoxy groups : These groups can enhance lipophilicity and affect receptor binding.
  • Piperidinyl moiety : This component may contribute to interactions with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in various metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this benzamide derivative could also exhibit such effects against viral pathogens.

Biological Activity and Therapeutic Potential

The biological activities associated with this compound include:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntiviralPotential activity against viral infections

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antiviral Mechanisms :
    A study on N-phenyl benzamides highlighted their ability to inhibit Coxsackievirus A9, suggesting that structural analogs may similarly affect viral replication mechanisms through binding to viral capsids .
  • Anticancer Research :
    Investigations into N-substituted benzamides revealed anticancer properties with IC50 values indicating moderate to high potency against various cancer cell lines . The structure–activity relationship (SAR) studies emphasized the importance of specific substituents in enhancing biological efficacy.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNKXURTKNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.